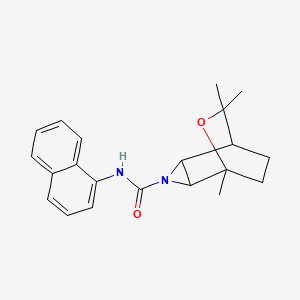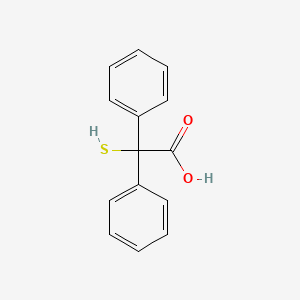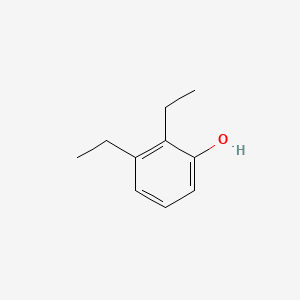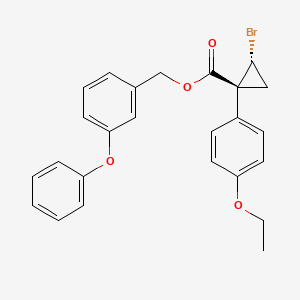![molecular formula C18H20N2O2 B15196057 2-(2-Diethylaminoethyl)benzo[de]isoquinoline-1,3-dione CAS No. 162265-50-1](/img/structure/B15196057.png)
2-(2-Diethylaminoethyl)benzo[de]isoquinoline-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(2-(diethylamino)ethyl)- is a complex organic compound that belongs to the class of isoquinoline derivatives
Vorbereitungsmethoden
The synthesis of 1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(2-(diethylamino)ethyl)- can be achieved through several methods. One common approach involves the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . This reaction leads to the formation of derivatives containing an amino group, which can be further functionalized to produce the desired compound. Industrial production methods often focus on optimizing reaction conditions to achieve high yields and purity.
Analyse Chemischer Reaktionen
1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(2-(diethylamino)ethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the compound can be oxidized using common oxidizing agents, leading to the formation of different oxidation products. It can also undergo substitution reactions, where the diethylamino group can be replaced with other functional groups under appropriate conditions . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, derivatives of this compound have shown potential as therapeutic agents due to their ability to interact with biological targets. For example, some derivatives have been investigated for their anticancer properties . In the industry, the compound is used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(2-(diethylamino)ethyl)- involves its interaction with specific molecular targets. The compound can bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules .
Vergleich Mit ähnlichen Verbindungen
1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(2-(diethylamino)ethyl)- can be compared with other similar compounds such as 1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(2-(dimethylamino)ethyl)- . While both compounds share a similar core structure, the presence of different substituents can lead to variations in their chemical properties and biological activities. The unique features of 1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(2-(diethylamino)ethyl)- make it a valuable compound for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
162265-50-1 |
|---|---|
Molekularformel |
C18H20N2O2 |
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
2-[2-(diethylamino)ethyl]benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C18H20N2O2/c1-3-19(4-2)11-12-20-17(21)14-9-5-7-13-8-6-10-15(16(13)14)18(20)22/h5-10H,3-4,11-12H2,1-2H3 |
InChI-Schlüssel |
KKXSSCKTKDQRIB-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCN1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


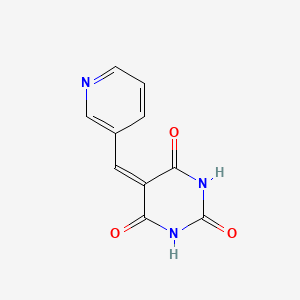

![1H-Naphtho[1,2-d]triazole-6-sulfonic acid](/img/structure/B15195985.png)


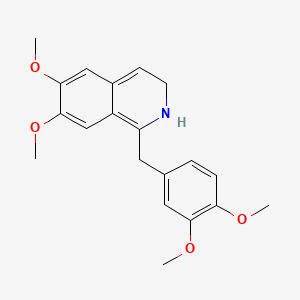

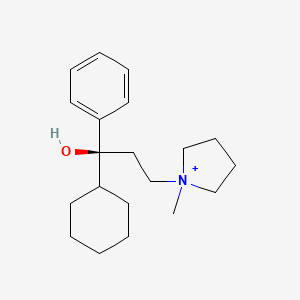
![2-cyclobutyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B15196021.png)
